3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide
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Overview
Description
3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide is a complex organic compound that belongs to the class of chlorinated pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove chlorine atoms.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different chlorinated or dechlorinated products.
Scientific Research Applications
3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chlorinated pyridine ring and morpholine group allow it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Pentachloropyridine: Another chlorinated pyridine derivative with similar reactivity but different substitution patterns.
Tetrachloropyridine: Similar in structure but lacks the morpholine-4-carbonyl group, leading to different chemical and biological properties.
Uniqueness
3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide is unique due to the presence of both the morpholine ring and multiple chlorine atoms, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl4N3O3/c18-11-12(19)14(23-15(21)13(11)20)16(25)22-10-4-2-1-3-9(10)17(26)24-5-7-27-8-6-24/h1-4H,5-8H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APFCXKKXQGVLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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